1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines is an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Azetidines are valuable compounds in pharmaceutical and agrochemical research . They are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .Molecular Structure Analysis
The molecular formula of 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is C13H17NO2. The molecular weight is 219.28 g/mol. The structure of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid belongs to a class of compounds known as azetidines, which are of significant interest in the field of organic chemistry due to their conformational rigidity and potential in drug design. Azetidines, including derivatives like this compound, have been explored for their synthetic utility and potential biological activities. A notable application involves the synthesis of enantiopure azetidine-2-carboxylic acids and their analogs, showcasing the versatility of azetidines in creating complex molecular architectures. These compounds are used as scaffolds in the development of peptides and other biologically active molecules, indicating their importance in medicinal chemistry and drug discovery (Sajjadi & Lubell, 2008).
Azetidine Derivatives in Material Science
In addition to their significance in pharmaceuticals, azetidine-containing compounds have found applications in material science. For instance, azetidine derivatives have been incorporated into polyurethane dispersions to create self-curable systems. These systems utilize the ring-opening reactions of azetidine end groups to form polymeric networks, offering a novel approach to developing materials with unique properties. Such applications underscore the potential of azetidine derivatives in creating innovative materials with broad industrial applications (Wang, Chen, Yeh, & Chen, 2006).
Future Directions
Azetidines and their derivatives are gaining attention in various fields of research and industry due to their unique properties and potential applications . They are considered important in the field of organic synthesis and medicinal chemistry . Future research may focus on the development of synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10-3-5-11(6-4-10)7-14-8-12(9-14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWUOCCUGQQTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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